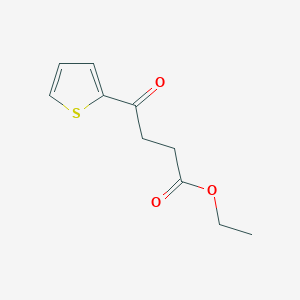
(2-Methyloxetan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-Methyloxetan-2-yl)methanol is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the synthesis and properties of (2-Methyloxetan-2-yl)methanol. For instance, methanol is used as a green and sustainable methylating agent in various chemical reactions, including the formation of C-C and C-N bonds through borrowing hydrogen methodology . Additionally, the study of rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, as well as the ionic hydrogenation of heteroaryldi(1-adamantyl)methanols, provides insights into the behavior of similar molecular structures under different conditions .
Synthesis Analysis
The synthesis of related compounds involves the use of methanol as a C1 building block. In the Ru-catalyzed selective catalytic methylation and methylenation reaction, methanol is activated by an acridine-derived SNS-Ru pincer catalyst to perform β-C(sp3)-methylation of 2-phenylethanols, yielding methylated products . Although the synthesis of (2-Methyloxetan-2-yl)methanol is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of (2-Methyloxetan-2-yl)methanol would likely exhibit characteristics similar to those of the compounds studied in the papers. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the presence of isomerization processes and the influence of molecular structure on the stability of different isomers . These findings could be extrapolated to understand the conformational preferences and stability of (2-Methyloxetan-2-yl)methanol.
Chemical Reactions Analysis
The chemical reactions involving methanol as a methylating agent demonstrate the versatility of methanol in forming various bonds and linkages. The catalytic system described in the first paper is capable of performing not only methylation but also dimerization and N-methylation reactions, suggesting a wide range of possible chemical transformations for methanol-derived compounds . This could imply that (2-Methyloxetan-2-yl)methanol may also participate in diverse chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Methyloxetan-2-yl)methanol are not directly reported, the studies provide data on the properties of similar molecules. For instance, the rotation barriers and equilibrium constants for isomerization at different temperatures give insight into the thermal behavior and stability of the compounds . These properties are crucial for understanding the reactivity and potential applications of (2-Methyloxetan-2-yl)methanol.
Aplicaciones Científicas De Investigación
- Summary of the Application : “(2-Methyloxetan-2-yl)methanol” is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying . This composite is used for the removal of heavy metal ions in water, specifically copper ions (Cu 2+) .
- Methods of Application or Experimental Procedures : The study used various characterization techniques to evaluate the microstructure and adsorption mechanism of the SBPC. The adsorbent’s carboxyl and hydroxyl groups were confirmed to eliminate various heavy metal ions in water simultaneously .
- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
Safety And Hazards
- Safety Precautions : Handle with care due to its reactivity. Use appropriate protective equipment.
- Hazardous Properties : It may be flammable and harmful if ingested or inhaled.
- Storage : Store in a cool, dry place away from direct sunlight.
Direcciones Futuras
Research on (2-Methyloxetan-2-yl)methanol should focus on:
- Applications : Explore its potential in organic synthesis, catalysis, or materials science.
- Functionalization : Develop new derivatives with tailored properties.
- Mechanistic Studies : Understand its reactivity and behavior in greater detail.
Propiedades
IUPAC Name |
(2-methyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBMPDSSWZEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397841 |
Source


|
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxetan-2-yl)methanol | |
CAS RN |
61266-71-5 |
Source


|
| Record name | (2-methyloxetan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

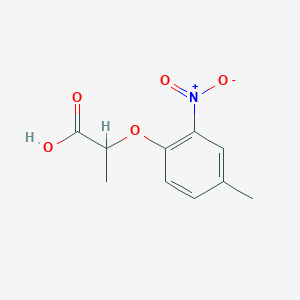
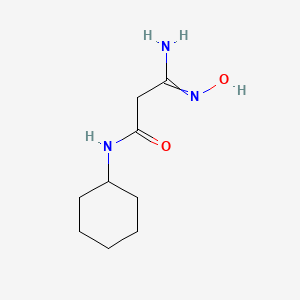
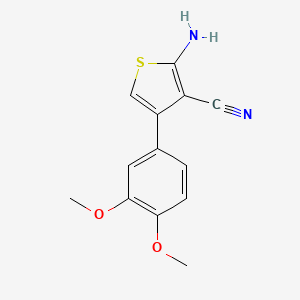
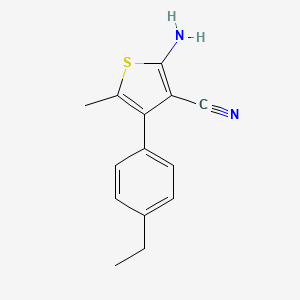


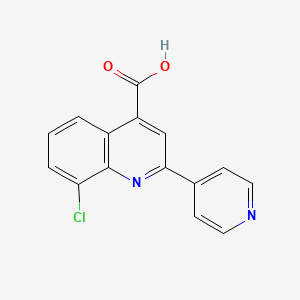
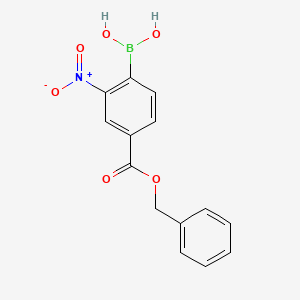
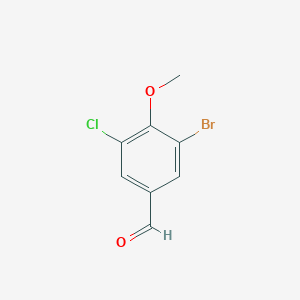
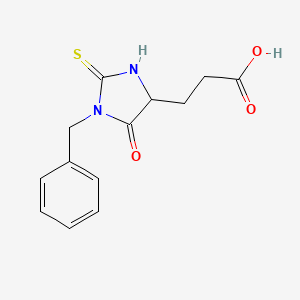
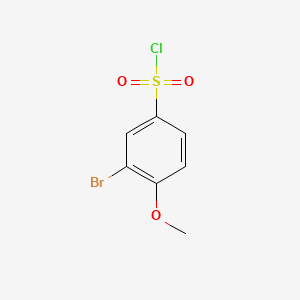
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)
